molecular formula C8H9N3 B150524 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 128266-84-2

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B150524
M. Wt: 147.18 g/mol
InChI Key: GYEONJBVURSPLI-UHFFFAOYSA-N
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Description

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines . It is structurally similar to purine and its derivatives are highly attractive compounds . These important heterocycles show a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved through various methods, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For example, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Scientific Research Applications

Synthesis and Development

  • Pyrrolo[2,3-d]pyrimidines, including 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, have been widely investigated due to their pharmaceutical potential. A significant study in this area presents a synthesis method for these compounds starting from basic materials like alanine and malononitrile. This synthesis process is noted for its ecological and economical efficiency, requiring no waste treatment or special equipment (Fischer & Misun, 2001).

Chemical Properties and Stability

  • Research on the thermal stability of derivatives of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine indicates that these compounds maintain stability under various temperature conditions, which is crucial for their potential use in various applications (Salih & Al-Sammerrai, 1986).

Potential in Chemotherapy

  • Some studies have explored the potential of pyrrolo[2,3-d]pyrimidine derivatives in chemotherapy. For instance, derivatives have been synthesized and investigated for their anti-inflammatory activities, with several compounds showing significant results (Mohamed, Kamel, & Abd El-hameed, 2013).

Role in Biochemical Processes

  • 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities on biochemical processes like xanthine oxidase. These studies often involve synthesizing specific isomers of the compound and evaluating their efficacy in inhibiting targeted enzymes (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Advances in Synthesis Techniques

  • Research has also focused on improving the synthesis techniques for pyrrolo[2,3-d]pyrimidine derivatives. These include methods like microwave-assisted synthesis, which enhances the efficiency and yield of the synthesis process (Naidu & Bhuyan, 2014).

Safety And Hazards

While specific safety and hazard data for 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not available, it is generally recommended to avoid breathing mist, gas or vapours of such compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The discovery of pyrrolo[2,3-d]pyrimidine derivatives as potential antiviral agents against flaviviruses, an important group of human pathogens, opens up new possibilities for future research . Furthermore, the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

properties

IUPAC Name

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEONJBVURSPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Raghavan - 2013 - dsc.duq.edu
Dedication iv vii Acknowledgements viii List of Tables x List of Figures xii List of Schemes xx List of Abbreviations xxiii A. Biochemical review 1 B. Chemical review 84 C. Statement of the …
Number of citations: 2 dsc.duq.edu
W Miltz, J Velcicky, J Dawson… - Bioorganic & Medicinal …, 2017 - Elsevier
GPR4, a G-protein coupled receptor, functions as a proton sensor being activated by extracellular acidic pH and has been implicated in playing a key role in acidosis associated with a …
Number of citations: 19 www.sciencedirect.com

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